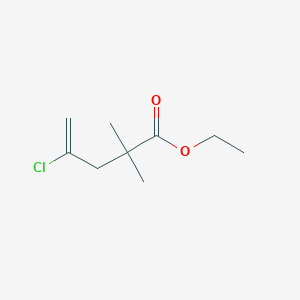

Ethyl 4-chloro-2,2-dimethylpent-4-enoate

Description

Properties

IUPAC Name |

ethyl 4-chloro-2,2-dimethylpent-4-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15ClO2/c1-5-12-8(11)9(3,4)6-7(2)10/h2,5-6H2,1,3-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVPAHMHJYDYAOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)CC(=C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80394691 | |

| Record name | Ethyl 4-chloro-2,2-dimethylpent-4-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118427-36-4 | |

| Record name | Ethyl 4-chloro-2,2-dimethylpent-4-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-chloro-2,2-dimethylpent-4-enoate

This technical guide provides a comprehensive overview of Ethyl 4-chloro-2,2-dimethylpent-4-enoate, a halogenated unsaturated ester with significant potential as a versatile intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering in-depth information on its chemical identity, physicochemical properties, synthetic considerations, and reactivity profile.

Chemical Identity and Molecular Structure

This compound is a fascinating molecule for synthetic chemists due to its combination of functional groups: an ethyl ester, a sterically hindered gem-dimethyl group, and a reactive vinyl chloride moiety. These features make it a valuable building block for the construction of more complex molecular architectures.

Molecular Formula: C₉H₁₅ClO₂[1][2][3][4]

Molecular Weight: 190.67 g/mol [1][2][3]

IUPAC Name: this compound[1][2]

CAS Number: 118427-36-4[1][2][3][4]

Synonyms: 4-Chloro-2,2-dimethyl-4-pentenoic acid ethyl ester[2]

The structural arrangement of these functional groups offers distinct reactive sites, allowing for selective chemical transformations. The gem-dimethyl group at the α-position to the ester provides steric hindrance that can influence the reactivity of the ester and the adjacent methylene group. The vinyl chloride, a historically underexplored class of organohalides, provides a handle for a variety of coupling and substitution reactions.[1]

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A General Approach for Vinyl Chloride Synthesis from a Ketone Precursor

This protocol outlines a general procedure for the conversion of a ketone to a vinyl chloride, which would be the key final step in the synthesis of this compound from its corresponding ketone precursor, Ethyl 2,2-dimethyl-4-oxopentanoate.

Materials:

-

Ethyl 2,2-dimethyl-4-oxopentanoate (1 equivalent)

-

Phosphorus pentachloride (PCl₅) (1.1 equivalents)

-

Anhydrous, non-polar solvent (e.g., carbon tetrachloride, dichloromethane)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Stir bar

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Ethyl 2,2-dimethyl-4-oxopentanoate in the anhydrous solvent.

-

Addition of Chlorinating Agent: Cool the solution in an ice bath and slowly add phosphorus pentachloride in portions with vigorous stirring. The portion-wise addition is crucial to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice. This will quench the excess PCl₅.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.

-

Anhydrous Solvent: Phosphorus pentachloride reacts violently with water.

-

Slow Addition of PCl₅ at Low Temperature: Controls the exothermicity of the reaction and prevents potential side reactions.

-

Aqueous Workup: Safely quenches the reactive chlorinating agent and separates the organic product from inorganic byproducts.

-

Bicarbonate Wash: Removes acidic impurities that could catalyze decomposition of the product.

Reactivity and Synthetic Utility

The unique combination of functional groups in this compound makes it a valuable precursor for a variety of chemical transformations.

Reactivity of the Vinyl Chloride Moiety

The vinyl chloride group is the most prominent reactive site. While generally less reactive than alkyl halides in nucleophilic substitution reactions due to the increased strength of the C-Cl bond with sp² hybridization, it readily participates in a range of metal-catalyzed cross-coupling reactions. This opens up avenues for the formation of carbon-carbon and carbon-heteroatom bonds.

Potential transformations include:

-

Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst to form substituted alkenes.

-

Stille Coupling: Coupling with organostannanes, also palladium-catalyzed, to create new C-C bonds.

-

Heck Reaction: Palladium-catalyzed reaction with alkenes.

-

Sonogashira Coupling: Cross-coupling with terminal alkynes using a palladium and copper co-catalyst system.

The reactivity of the vinyl chloride can be influenced by the steric hindrance from the gem-dimethyl group and the electronic effects of the ester functionality.

Reactivity of the Ester Group

The ethyl ester can undergo standard ester transformations, such as:

-

Hydrolysis: Conversion to the corresponding carboxylic acid under acidic or basic conditions.

-

Transesterification: Exchange of the ethyl group for another alcohol moiety.

-

Reduction: Reduction to the corresponding primary alcohol using a strong reducing agent like lithium aluminum hydride.

-

Amidation: Reaction with amines to form amides.

The steric hindrance provided by the adjacent gem-dimethyl groups may necessitate more forcing reaction conditions for transformations at the ester carbonyl.

Potential Applications in Drug Development and Materials Science

The ability to functionalize this compound at both the vinyl chloride and ester positions makes it an attractive starting material for the synthesis of:

-

Novel Carboxylic Acids and Their Derivatives: Hydrolysis of the ester followed by cross-coupling at the vinyl chloride position can lead to a diverse library of substituted pentenoic acids.

-

Heterocyclic Compounds: The bifunctional nature of the molecule could be exploited in intramolecular reactions to form various heterocyclic systems.

-

Specialty Polymers: The vinyl group can potentially participate in polymerization reactions, and the ester can be modified post-polymerization to tune the material properties. The use of pentenoate-functionalized molecules in hydrogel formation for biomedical applications has been explored. [5]

Safety and Handling

This compound is intended for research use only. As with all chemicals, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a promising and versatile building block for organic synthesis. Its well-defined physicochemical properties and the distinct reactivity of its functional groups provide a solid foundation for its application in the synthesis of complex molecules for the pharmaceutical and materials science industries. This guide provides the foundational knowledge for researchers to confidently incorporate this valuable intermediate into their synthetic strategies.

References

-

PubChem. This compound | C9H15ClO2 | CID 3653118. [Link]

-

Chemspace. This compound - C9H15ClO2 | CSCS00000085183. [Link]

-

Saputra, M. A., Ngo, L., & Kartika, R. (2020). Synthesis of Vinyl Chlorides via Triphosgene–Pyridine Activation of Ketones. The Journal of Organic Chemistry. [Link]

-

BioOrganics. 4-Chloro-2,2-dimethyl-4-pentenoic Acid Ethyl Ester. [Link]

-

ResearchGate. Synthesis and applications of alkenyl chlorides (vinyl chlorides): a review. [Link]

-

YouTube. Why Vinyl chloride and Aryl halide low reactive as compared to Alkyl halides. [Link]

-

Progress in Chemistry. Advances in the Synthesis of Vinyl Chloride Compounds. [Link]

-

PubMed. Modulating pentenoate-functionalized hyaluronic acid hydrogel network properties for meniscal fibrochondrocyte mechanotransduction. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | C9H15ClO2 | CID 3653118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. BioOrganics [bioorganics.biz]

- 5. Modulating pentenoate-functionalized hyaluronic acid hydrogel network properties for meniscal fibrochondrocyte mechanotransduction - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 4-chloro-2,2-dimethylpent-4-enoate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-chloro-2,2-dimethylpent-4-enoate is a bifunctional organic molecule that holds significant potential as a versatile building block in synthetic organic chemistry. Its structure, featuring a sterically hindered ester, a quaternary carbon center, and a reactive vinyl chloride moiety, makes it a valuable precursor for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, reactivity profile, and potential applications, particularly in the realm of drug discovery and development.

Part 1: Core Chemical and Physical Properties

This compound, with the CAS number 118427-36-4, is a colorless to pale yellow liquid.[1] Its molecular structure combines several key features that dictate its chemical behavior: a reactive vinyl chloride, a sterically encumbered ethyl ester, and gem-dimethyl substitution at the α-position to the carbonyl.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₉H₁₅ClO₂ | [1][2] |

| Molecular Weight | 190.67 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| CAS Number | 118427-36-4 | [1][2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Calculated Density | ~1.02 g/cm³ | [1] |

| Calculated Boiling Point | ~210°C at 760 mmHg | [1] |

| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Hexane) | [1] |

Part 2: Synthesis Strategies

Plausible Synthetic Pathway: Chlorodeoxygenation of a β,γ-Unsaturated Ketone

A logical approach involves the chlorodeoxygenation of the corresponding β,γ-unsaturated keto-ester. This transformation is commonly achieved using reagents like phosphorus pentachloride (PCl₅).[4][5]

Conceptual Experimental Protocol:

Step 1: Synthesis of Ethyl 2,2-dimethyl-4-oxopentanoate. The synthesis would begin with the acylation of a suitable enolate. For instance, the enolate of ethyl isobutyrate could be reacted with chloroacetone.

Step 2: Chlorodeoxygenation. The resulting keto-ester is then treated with a chlorinating agent.

-

Reagents and Conditions:

-

Ethyl 2,2-dimethyl-4-oxopentanoate

-

Phosphorus pentachloride (PCl₅)

-

Inert solvent (e.g., carbon tetrachloride, dichloromethane)

-

Reaction temperature: 0°C to reflux, reaction progress monitored by TLC or GC.

-

-

Causality: PCl₅ is a classic reagent for converting ketones into gem-dichlorides or, with subsequent elimination, vinyl chlorides.[4] The reaction proceeds through the formation of a chlorophosphate intermediate, followed by nucleophilic attack by chloride and subsequent elimination to yield the vinyl chloride. The gem-dimethyl groups would sterically hinder direct nucleophilic attack on the carbonyl, favoring the formation of the vinyl chloride upon elimination.

Caption: Plausible synthetic route via chlorodeoxygenation.

Part 3: Spectroscopic Characterization (Predicted)

Definitive spectroscopic data for this compound is not available in the surveyed literature. However, based on its structure and data from analogous compounds, a predicted spectral profile can be outlined. This is crucial for researchers to confirm the identity and purity of the synthesized compound.

Predicted Spectroscopic Data

| Technique | Predicted Chemical Shifts / Key Peaks | Rationale |

| ¹H NMR | δ 1.20-1.30 (t, 3H): -CH₂CH ₃δ 1.30-1.40 (s, 6H): -C(CH ₃)₂-δ 2.60-2.70 (s, 2H): -CH ₂C(Cl)=CH₂δ 4.10-4.20 (q, 2H): -OCH ₂CH₃δ 5.20-5.40 (two d, 2H): -C(Cl)=CH ₂ | The triplet and quartet are characteristic of an ethyl ester. The singlet for the gem-dimethyl groups would be prominent. The methylene protons adjacent to the vinyl group would appear as a singlet. The two terminal vinyl protons would likely appear as distinct doublets due to geminal coupling. |

| ¹³C NMR | δ ~14 (q): -CH₂C H₃δ ~25 (q): -C(C H₃)₂-δ ~45 (s): -C (CH₃)₂-δ ~50 (t): -C H₂C(Cl)=CH₂δ ~61 (t): -OC H₂CH₃δ ~118 (t): -C(Cl)=C H₂δ ~140 (s): -C (Cl)=CH₂δ ~175 (s): C =O | The carbonyl carbon of the ester would be the most downfield signal. The quaternary carbons and the carbons of the double bond would also be distinct. |

| IR (Infrared) | ~1730 cm⁻¹ (strong): C=O stretch (ester)~1630 cm⁻¹ (medium): C=C stretch (alkene)~1150-1250 cm⁻¹ (strong): C-O stretch (ester)~890 cm⁻¹ (medium): =CH₂ out-of-plane bend | These are characteristic vibrational frequencies for the functional groups present in the molecule. |

| Mass Spec (EI) | M⁺ at m/z 190/192 (3:1 ratio): Molecular ion peak with isotopic pattern for one chlorine atom.Key Fragments: Loss of -OCH₂CH₃ (m/z 145/147), loss of -COOCH₂CH₃ (m/z 117/119). | The isotopic signature of chlorine is a key diagnostic feature. Fragmentation would likely occur at the ester functionality. |

Part 4: Reactivity and Synthetic Utility

The dual functionality of this compound makes it a valuable intermediate for introducing complex fragments in a single step.

Reactions at the Vinyl Chloride Moiety

The vinyl chloride group is susceptible to a variety of transformations, including:

-

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck) can be employed to form new carbon-carbon bonds at the chlorinated carbon. This allows for the introduction of aryl, heteroaryl, or other vinyl groups, providing access to a wide range of substituted dienes and styrenyl compounds.

-

Nucleophilic Substitution: While generally less reactive than alkyl halides, vinyl chlorides can undergo nucleophilic substitution under certain conditions, such as with strong nucleophiles or under transition-metal catalysis.

Reactions involving the Ester Group

The ethyl ester functionality can be manipulated in several ways:

-

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. However, the steric hindrance from the adjacent gem-dimethyl groups may necessitate more forcing conditions compared to unhindered esters.[6][7]

-

Reduction: The ester can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can be used to change the ester group.

Caption: Key reaction pathways for the title compound.

Part 5: Applications in Drug Discovery

While there are no specific examples in the literature of this compound being used in the synthesis of a marketed drug, its structural motifs are relevant to medicinal chemistry.

-

Scaffold for Bioisosteric Replacement: The gem-dimethyl group can act as a bioisostere for other functional groups, potentially improving metabolic stability and modulating lipophilicity.[8]

-

Introduction of Complex Side Chains: The vinyl chloride functionality serves as a handle for the late-stage functionalization of a lead compound, allowing for the rapid generation of analogues for structure-activity relationship (SAR) studies.[9]

-

Precursor to Heterocycles: The bifunctional nature of this molecule could be exploited in intramolecular cyclization reactions to synthesize novel heterocyclic systems, which are prevalent in many pharmaceuticals.[10]

Part 6: Safety and Handling

A safety data sheet (SDS) for this compound indicates that it should be handled with care.[11]

-

General Precautions: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12][13]

-

Storage: Store in a tightly sealed container in a cool, dry place.[1]

-

Hazards: While specific toxicity data is limited, related chlorinated compounds can be irritants and may have other health effects. Assume the compound is harmful and handle it accordingly.

Conclusion

This compound is a promising, albeit underexplored, synthetic intermediate. Its unique combination of a sterically hindered ester and a reactive vinyl chloride moiety provides a platform for the synthesis of a diverse range of complex organic molecules. For drug discovery professionals, it offers a tool for scaffold hopping, bioisosteric replacement, and the generation of novel chemical entities. Further research into its synthesis, reactivity, and applications is warranted to fully unlock its potential.

References

- Xu, L., Zhang, J., Tao, C., & Cao, X. (2013). Advances in the Synthesis of Vinyl Chloride Compounds. Progress in Chemistry, 25(11), 1876-1887.

- Beilstein Journal of Organic Chemistry. (2026). Synthesis and applications of alkenyl chlorides (vinyl chlorides): a review. Beilstein Journal of Organic Chemistry.

- National Center for Biotechnology Information. (2026). Synthesis and applications of alkenyl chlorides (vinyl chlorides): a review. PubMed Central.

- Saputra, M. A., Ngo, L., & Kartika, R. (n.d.). Synthesis of Vinyl Chlorides via Triphosgene–Pyridine Activation of Ketones. The Journal of Organic Chemistry.

- Organic Chemistry Portal. (n.d.).

- Combi-Blocks. (n.d.).

- Electronic Supplementary Inform

- Principles of Drug Action 1, Spring 2005, Esters. (2005).

- Safety D

- BenchChem. (n.d.).

- PubMed. (2021).

- National Center for Biotechnology Information. (n.d.).

- Google Patents. (n.d.). RU2550510C1 - Method for producing ethyl(4e)

- Chemspace. (n.d.).

- Google Patents. (n.d.).

- Sigma-Aldrich. (2024).

- ResearchGate. (n.d.). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters a.

- National Center for Biotechnology Information. (n.d.). Highly Functional Allyl-Bicyclo[1.1.

- Arkivoc. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution.

- BenchChem. (n.d.). Application Notes and Protocols for 4-Chloro-pentanoic Acid Ethyl Ester in Organic Synthesis.

- Caesar & Loretz GmbH. (n.d.).

- Google Patents. (n.d.).

- PubChem. (n.d.).

- The Royal Society of Chemistry. (n.d.).

- Organic Chemistry Portal. (n.d.).

- PubMed. (2000). Synthesis of functionalized cannabinoids.

- PubMed. (2019).

- NIST WebBook. (n.d.).

- BenevolentAI. (n.d.). Organic synthesis provides opportunities to transform drug discovery.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C9H15ClO2 | CID 3653118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Advances in the Synthesis of Vinyl Chloride Compounds [manu56.magtech.com.cn]

- 4. BJOC - Synthesis and applications of alkenyl chlorides (vinyl chlorides): a review [beilstein-journals.org]

- 5. Synthesis and applications of alkenyl chlorides (vinyl chlorides): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. webhome.auburn.edu [webhome.auburn.edu]

- 7. arkat-usa.org [arkat-usa.org]

- 8. Highly Functional Allyl-Bicyclo[1.1.1]pentane Synthesis by Radical-Initiated Three-Component Stereoselective Allylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic synthesis provides opportunities to transform drug discovery | BenevolentAI (AMS: BAI) [benevolent.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. combi-blocks.com [combi-blocks.com]

- 12. files.dep.state.pa.us [files.dep.state.pa.us]

- 13. caelo.de [caelo.de]

Systematic IUPAC Nomenclature: A Technical Guide to the Naming of Ethyl 4-chloro-2,2-dimethylpent-4-enoate

Abstract

The precise and unambiguous naming of chemical compounds is fundamental to scientific communication, ensuring reproducibility and safety in research and development. The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized framework for this purpose. This technical guide offers an in-depth analysis of the IUPAC nomenclature for the molecule commonly known as Ethyl 4-chloro-2,2-dimethylpent-4-enoate. By deconstructing the molecule's constituent functional groups and applying the principle of priority, this paper provides a step-by-step methodology for its systematic naming. This guide is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of the logic underpinning IUPAC nomenclature for complex, polyfunctional molecules.

Introduction to Systematic Chemical Nomenclature

In the fields of chemical synthesis, pharmacology, and materials science, the ability to communicate a molecule's exact structure without ambiguity is paramount. Common or trivial names, while convenient, often lack structural detail and can vary between regions and disciplines. The IUPAC nomenclature system was established to create a universal, rule-based method for naming organic compounds, where a name corresponds to a single, unique structure and vice-versa.[1] This guide will elucidate these rules through the practical example of this compound, a multifunctional ester of interest in synthetic organic chemistry.[2]

Molecular Structure and Functional Group Analysis

Before applying IUPAC rules, a thorough analysis of the target molecule's structure is required to identify all relevant functional groups. The structure of this compound (CAS No: 118427-36-4) contains several distinct features that influence its nomenclature.[3][4]

-

Ester: The primary functional group is an ethyl ester (-COOR'), which consists of a carbonyl group bonded to an oxygen atom, which is itself bonded to an ethyl group.[5]

-

Alkene: A carbon-carbon double bond (C=C) is present within the main carbon chain.[6][7]

-

Halide: A chlorine atom is attached to the carbon chain, making it a halogenated compound.[8]

-

Alkyl Groups: Two methyl (-CH₃) groups are present as substituents.

The presence of multiple functional groups necessitates a systematic approach based on a defined hierarchy to determine the compound's base name and the correct numbering of the parent chain.

The Principle of Priority: Establishing the Parent Structure

When a molecule contains more than one functional group, the IUPAC system designates a principal functional group based on a pre-defined order of priority.[9][10] This principal group determines the suffix of the molecule's name.[11] All other functional groups are treated as substituents and are indicated by prefixes.[8]

Functional Group Hierarchy

The relevant functional groups within the target molecule are prioritized as follows:

| Priority | Functional Group | Class | IUPAC Suffix (if Principal) | IUPAC Prefix (if Substituent) |

| 1 (Highest) | Ester (-COOR) | Carboxylic Acid Derivative | -oate | alkoxycarbonyl- |

| 2 | Alkene (C=C) | Unsaturation | -ene | alkenyl- |

| 3 (Lowest) | Halide (-Cl) | Halogen | (No Suffix Priority) | chloro- |

This table summarizes the IUPAC priority rules for the functional groups present in the target molecule. The ester group has the highest priority and therefore dictates the name's suffix.[9][11]

This hierarchy unequivocally establishes the ester as the principal functional group. Consequently, the molecule will be named as a derivative of a carboxylic acid, specifically as an "-oate".[5][12]

Diagram: Functional Group Priority

Caption: IUPAC priority hierarchy for the functional groups in the target molecule.

Step-by-Step Derivation of the IUPAC Name

The systematic name is assembled by methodically identifying and naming each part of the molecule according to IUPAC protocols.

Experimental Protocol: Systematic Nomenclature Workflow

1. Identify and Name the Alkyl Group of the Ester:

-

Rationale: The IUPAC naming convention for esters begins by identifying the alkyl group attached to the single-bonded oxygen atom, which originates from the alcohol moiety.[13][14][15]

-

Procedure: In the given structure, the group attached to the ester oxygen is a two-carbon chain (-CH₂CH₃).

-

Result: This group is named ethyl . This forms the first part of the IUPAC name and is written as a separate word.[5]

2. Identify and Number the Parent Acyl Chain:

-

Rationale: The parent chain is defined as the longest continuous carbon chain that includes the carbonyl carbon of the principal functional group (the ester).[16] The numbering of this chain must begin at the carbonyl carbon, which is assigned as locant 1 (C1).[17]

-

Procedure: a. Identify the carbonyl carbon (C=O) of the ester group. This is C1. b. Trace the longest continuous carbon chain from C1. The chain contains five carbon atoms.

-

Result: The parent chain has 5 carbons, corresponding to a pentane derivative.

3. Locate and Name Substituents and Points of Unsaturation:

-

Rationale: All groups attached to the parent chain, other than hydrogen, as well as any multiple bonds, must be identified and their positions (locants) specified using the numbering established in the previous step.[6][18]

-

Procedure: a. Unsaturation: A double bond is present between C4 and C5. Its position is indicated by the lower of the two numbers, so it is a -4-en- group.[16] b. Halogen Substituent: A chlorine atom is attached to C4. This is named as 4-chloro . c. Alkyl Substituents: Two methyl groups are attached to C2. This is named as 2,2-dimethyl . The prefix "di-" indicates two identical substituents.

-

Result: The identified components of the acyl portion are: pent, -4-en-, 4-chloro, and 2,2-dimethyl.

4. Assemble the Final IUPAC Name:

-

Rationale: The final name is constructed by combining the identified components in a specific order: (Alkyl group) [space] (Substituents in alphabetical order)-(Parent chain root)(Unsaturation locant)-(Unsaturation type)-(Suffix).[1] Note that prefixes like "di-", "tri-", etc., are ignored for alphabetization purposes.

-

Procedure: a. Alkyl Group: Ethyl b. Substituents (alphabetical): "chloro" comes before "dimethyl". The complete prefix is 4-chloro-2,2-dimethyl . c. Parent Chain and Unsaturation: The 5-carbon chain with a double bond at position 4 is named pent-4-en . d. Suffix: Because the principal functional group is an ester, the "-e" from "-ene" is dropped and replaced with the suffix -oate . This gives pent-4-enoate . e. Combine: Ethyl + [space] + 4-chloro-2,2-dimethyl + pent-4-enoate.

Visualization of the Naming Workflow

The logical flow for determining the IUPAC name of this molecule can be visualized as a decision-making process.

Caption: A comprehensive workflow diagram illustrating the systematic process for naming this compound.

Conclusion

The systematic name This compound is derived from a logical and hierarchical application of IUPAC nomenclature rules. By first identifying the principal functional group (ester), the molecule is correctly classified as an alkyl alkanoate. Subsequent steps involving the naming of the alcohol-derived alkyl group, the identification and numbering of the parent acyl chain, and the alphabetized placement of all substituents lead to an unambiguous and universally understood chemical identifier. This methodical approach is essential for maintaining accuracy and clarity in scientific documentation and communication.

References

-

Esters – Structure, Properties and Naming. eCampusOntario Pressbooks.

-

Classification and IUPAC Nomenclature | Rules, Steps, and Examples. Allen Institute.

-

IUPAC Nomenclature Functional Group Priority Order. Testbook.

-

Priority Ordering of Functional Groups in Organic Chemistry Nomenclature. MedLife Mastery.

-

Naming Alkenes | Groups, Systems & Examples. Study.com.

-

Nomenclature of Alkenes. Moodle.

-

Alkenes as substituents. University of Calgary.

- Naming of Esters.

-

Nomenclature of Esters. Chemistry LibreTexts.

-

Naming Esters. Chemistry Steps.

-

This compound. PubChem, National Center for Biotechnology Information.

-

Esters. University of Calgary.

-

Priority order of functional groups in IUPAC nomenclature. eGPAT.

-

This compound. Benchchem.

- Naming Alkenes.

-

Table of Functional Group Priorities for Nomenclature. Master Organic Chemistry.

-

Naming Alkenes. OpenStax.

-

The Art of Naming Esters: A Friendly Guide. Oreate AI Blog.

-

This compound. Chemsrc.

-

This compound. Chemspace.

-

Ethyl 4-chloro-2-methylbut-2-enoate. PubChem, National Center for Biotechnology Information.

-

Naming Carboxylic Acid Derivatives. Chemistry LibreTexts.

Sources

- 1. Classification and IUPAC Nomenclature | Rules, Steps, and Examples [allen.in]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C9H15ClO2 | CID 3653118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS#:118427-36-4 | Chemsrc [chemsrc.com]

- 5. 25.5 Esters – Structure, Properties and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 6. Naming Alkenes | Groups, Systems & Examples - Lesson | Study.com [study.com]

- 7. Nomenclature of Alkenes [moodle.tau.ac.il]

- 8. egpat.com [egpat.com]

- 9. youtube.com [youtube.com]

- 10. medlifemastery.com [medlifemastery.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Naming Esters - Chemistry Steps [chemistrysteps.com]

- 13. oit.edu [oit.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. The Art of Naming Esters: A Friendly Guide - Oreate AI Blog [oreateai.com]

- 16. vanderbilt.edu [vanderbilt.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. 7.3 Naming Alkenes - Organic Chemistry | OpenStax [openstax.org]

- 19. This compound - C9H15ClO2 | CSCS00000085183 [chem-space.com]

An In-Depth Technical Guide to Ethyl 4-chloro-2,2-dimethylpent-4-enoate: Synthesis, Characterization, and Synthetic Utility

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-chloro-2,2-dimethylpent-4-enoate is a bifunctional organic compound featuring a sterically hindered α,α-dimethyl ester and a reactive vinyl chloride moiety. This unique combination of functional groups makes it a valuable and versatile building block in synthetic organic chemistry. The ester group provides a handle for hydrolysis or derivatization, while the vinyl chloride is amenable to a variety of transformations, most notably palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive analysis of the molecule's structure, a plausible and detailed synthetic pathway, a thorough characterization based on predicted and analogous spectroscopic data, and an exploration of its reactivity and potential applications in the synthesis of complex molecular architectures.

Introduction to α,α-Disubstituted Esters and Vinyl Halides

In the landscape of medicinal chemistry and materials science, specific structural motifs often impart desirable physicochemical and biological properties. The α,α-disubstituted ester scaffold is of significant interest as it is found in various biologically active natural products and provides steric hindrance that can enhance metabolic stability.[1][2][3][4] Concurrently, vinyl halides have emerged from being historically underexplored intermediates to valuable synthons in modern organic chemistry.[5][6] Their ability to participate in a wide range of C-C and C-heteroatom bond-forming reactions makes them indispensable tools for molecular construction.[7][8][9]

This compound (CAS 118427-36-4) uniquely merges these two important functional groups.[10][11][12] Its structure offers orthogonal reactivity, allowing for selective manipulation of either the ester or the vinyl chloride, positioning it as a powerful intermediate for the synthesis of novel compounds in drug discovery and fine chemical production.

Molecular Structure and Physicochemical Properties

The unambiguous structure of this compound provides the foundation for understanding its reactivity and spectroscopic signature.

Caption: 2D Structure of this compound

Table 1: Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | [10][11] |

| CAS Number | 118427-36-4 | [10][11][13] |

| Molecular Formula | C₉H₁₅ClO₂ | [10][11] |

| Molecular Weight | 190.67 g/mol | [10][11] |

| Appearance | Colorless to pale yellow liquid/oil | [10] |

| Boiling Point | ~210.3 °C at 760 mmHg (calculated) | [10] |

| Density | ~1.02 g/cm³ (calculated) | [10] |

| SMILES | CCOC(=O)C(C)(C)CC(=C)Cl | [11] |

| InChIKey | QVPAHMHJYDYAOS-UHFFFAOYSA-N | [11] |

Proposed Synthetic Pathway

Causality of Experimental Design: The chosen strategy, a Michael addition followed by chlorination, is superior to a Reformatsky or Grignard approach with a pre-functionalized vinyl chloride piece. This is because the key C-C bond-forming step (Michael addition) utilizes stable and readily available starting materials (ethyl isobutyrate and methyl vinyl ketone).[14][15][16] The subsequent conversion of the stable ketone intermediate to the vinyl chloride is a known transformation, offering a more controlled and higher-yielding sequence than handling potentially unstable vinyl organometallics.[5][6][17]

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: A Hypothetical Synthesis

Step 1: Synthesis of Ethyl 2,2-dimethyl-5-oxohexanoate (Michael Addition)

-

System Preparation: A 500 mL, three-necked, round-bottom flask is flame-dried under a stream of dry nitrogen and equipped with a magnetic stirrer, a reflux condenser, a thermometer, and a pressure-equalizing dropping funnel.

-

Base Formation: In the flask, sodium metal (2.3 g, 0.1 mol) is dissolved in 100 mL of absolute ethanol under a nitrogen atmosphere to generate sodium ethoxide. The solution is then cooled to 0 °C in an ice bath.

-

Enolate Formation: Ethyl isobutyrate (11.6 g, 0.1 mol) is added dropwise to the cooled sodium ethoxide solution over 30 minutes, maintaining the temperature below 5 °C. The mixture is stirred for an additional hour at 0 °C to ensure complete enolate formation.

-

Conjugate Addition: Methyl vinyl ketone (7.0 g, 0.1 mol) dissolved in 20 mL of absolute ethanol is added dropwise from the dropping funnel over 45 minutes. The reaction is allowed to slowly warm to room temperature and stirred overnight (approx. 16 hours).

-

Work-up: The reaction is quenched by the slow addition of 50 mL of saturated aqueous ammonium chloride solution. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 75 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude ketone intermediate.

-

Purification: The crude product is purified by vacuum distillation to afford pure ethyl 2,2-dimethyl-5-oxohexanoate.

Step 2: Synthesis of this compound (Chlorination/Elimination)

-

System Preparation: A 250 mL flame-dried, round-bottom flask is charged with the purified ketone intermediate (9.3 g, 0.05 mol) and 100 mL of anhydrous dichloromethane under a nitrogen atmosphere.

-

Reagent Addition: The solution is cooled to 0 °C. Triphosgene (7.4 g, 0.025 mol) is added in one portion, followed by the slow, dropwise addition of pyridine (8.0 mL, 0.1 mol).[17][18] The use of triphosgene with pyridine is a modern, milder alternative to phosphorus pentachloride (PCl₅) for converting ketones to vinyl chlorides, often providing better selectivity and avoiding harsh acidic conditions.[17][19]

-

Reaction: The reaction mixture is allowed to warm to room temperature and then heated to reflux (approx. 40 °C) for 4-6 hours, monitoring by TLC or GC-MS for the disappearance of the starting material.

-

Work-up: After cooling to room temperature, the reaction is carefully quenched by pouring it into 100 mL of ice-cold 1 M HCl. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (2 x 50 mL).

-

Purification: The combined organic layers are washed sequentially with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate. After filtration and removal of the solvent under reduced pressure, the crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the final product, this compound.

Spectroscopic Characterization and Analysis

While experimental spectra for the title compound are not published, a detailed analysis can be performed based on the known spectrum of its methyl analog and fundamental spectroscopic principles.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of the analogous Methyl 4-chloro-2,2-dimethyl-4-pentenoate provides a reliable template for predicting the fragmentation of the ethyl ester.[20][21][22][23][24]

Key Fragmentation Pathways (Predicted for Ethyl Ester):

-

α-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl is a common pathway for esters. Loss of the ethoxy radical (•OCH₂CH₃, 45 Da) would lead to a prominent acylium ion at m/z 145/147 (showing the characteristic 3:1 isotope pattern for chlorine).

-

McLafferty Rearrangement: While a classic McLafferty rearrangement is not possible, cleavage of the bond between the α-carbon and the adjacent methylene group is highly probable. This would result in the loss of a •CH₂C(Cl)CH₂ radical, leading to a fragment at m/z 101.

-

Loss of Alkene: Elimination of ethene (28 Da) from the ethyl ester group via rearrangement is another possible fragmentation, leading to an ion at m/z 162/164.

Caption: Predicted major fragmentation pathways in EI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The predicted ¹H and ¹³C NMR spectra are crucial for structural verification.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Rationale |

| -C(O)OCH₂CH₃ | ~4.1 ppm (q, 2H) | ~61 ppm | Methylene protons adjacent to ester oxygen.[25][26][27][28][29] |

| -C(O)OCH₂CH₃ | ~1.2 ppm (t, 3H) | ~14 ppm | Methyl protons of the ethyl group.[25][26][27][28][29] |

| -C(CH₃)₂ | ~1.3 ppm (s, 6H) | ~25 ppm | Six equivalent protons of the gem-dimethyl group. |

| -CH₂-C=C | ~2.8 ppm (s, 2H) | ~45 ppm | Methylene protons at the allylic position. |

| =CH₂ | ~5.3 ppm (s, 1H), ~5.4 ppm (s, 1H) | ~118 ppm | Diastereotopic vinyl protons. |

| -C(Cl)= | (no proton) | ~138 ppm | Quaternary vinyl carbon attached to chlorine.[30][31] |

| -C(CH₃)₂ | (no proton) | ~42 ppm | Quaternary α-carbon. |

| -C=O | (no proton) | ~175 ppm | Ester carbonyl carbon.[32] |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would show characteristic bands for the ester and vinyl halide functional groups.[33][34][35][36]

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~2980-2850 | C(sp³)-H Stretch | Medium-Strong |

| ~3080 | C(sp²)-H Stretch | Medium |

| ~1735 | C=O Stretch (Ester) | Strong, Sharp |

| ~1630 | C=C Stretch (Alkene) | Medium |

| ~1250-1150 | C-O Stretch (Ester) | Strong |

| ~890 | =C-H Bend (Out-of-plane) | Strong |

| ~850-550 | C-Cl Stretch | Medium |

Reactivity and Synthetic Potential

The synthetic utility of this compound stems from its distinct reactive sites, which can be addressed with high chemoselectivity.

-

Palladium-Catalyzed Cross-Coupling: The vinyl chloride moiety is an excellent substrate for a range of palladium-catalyzed cross-coupling reactions. While less reactive than vinyl bromides or iodides, vinyl chlorides are often more cost-effective and stable.[7] Modern catalyst systems with bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands can effectively facilitate the challenging oxidative addition step.[7][37] This allows for the installation of aryl, heteroaryl, vinyl, or alkyl groups at the C4 position.

-

Ester Manipulation: The ethyl ester can be readily hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid. This acid can then be converted into other derivatives such as amides, acid chlorides, or other esters.

-

Nucleophilic Substitution: While vinyl chlorides are generally unreactive towards traditional Sₙ2 reactions, under specific conditions (e.g., high temperature, strong nucleophiles, or transition-metal catalysis), the chlorine atom can be displaced.[38]

Caption: Key synthetic transformations of the title compound.

Conclusion

This compound is a highly functionalized molecule with significant potential as a synthetic intermediate. Its structure, featuring a sterically protected ester and a versatile vinyl chloride, offers multiple avenues for elaboration into more complex chemical entities. The proposed synthetic route provides a practical and scalable method for its preparation. The predictable spectroscopic properties allow for straightforward characterization. For researchers in drug discovery and materials science, this compound represents a valuable building block for creating novel molecular frameworks with tailored properties.

References

-

Darses, B., et al. (2015). Synthesis of Vinyl Chlorides via Triphosgene–Pyridine Activation of Ketones. The Journal of Organic Chemistry. Available at: [Link]

-

JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Journal of Visualized Experiments. Available at: [Link]

-

TutorChase. What are the common fragments in mass spectrometry for esters?. Available at: [Link]

-

Beilstein Journal of Organic Chemistry. (2026). Synthesis and applications of alkenyl chlorides (vinyl chlorides): a review. Available at: [Link]

-

YouTube. (2020). PART 14: ALIPHATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Available at: [Link]

-

University of Arizona. Mass Spectrometry - Examples. Available at: [Link]

-

ResearchGate. (2025). Synthesis of Vinyl Chlorides via Triphosgene-Pyridine Activation of Ketones | Request PDF. Available at: [Link]

-

National Institutes of Health (NIH). (2026). Synthesis and applications of alkenyl chlorides (vinyl chlorides): a review. Available at: [Link]

-

Su, W., & Jin, C. (2007). First Catalytic and Green Synthesis of Aryl-(Z)-vinyl Chlorides and Its Plausible Addition–Elimination Mechanism. Organic Letters. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Enantioselective Michael addition of β-keto esters to methyl vinyl ketone employing a chiral N,N′-dioxide–scandium trifluoromethanesulfonate complex as a catalyst. Available at: [Link]

-

Filo. (2025). Explain the step-by-step mechanism of the Michael addition reaction between diethyl malonate and methyl vinyl ketone. Available at: [Link]

-

PubChem. (n.d.). This compound. Available at: [Link]

-

ResearchGate. (2025). A Joined Theoretical-Experimental Investigation on the (1)H and (13)C NMR Signatures of Defects in Poly(vinyl chloride). Available at: [Link]

-

ACS Publications. (n.d.). Evaluation of Proton Nuclear Magnetic Resonance Spectroscopy for Determining the Yield of Fatty Acid Ethyl Esters Obtained by Transesterification. Available at: [Link]

-

ResearchGate. (n.d.). 13 C NMR spectrum of PVC. Available at: [Link]

-

Wikipedia. (n.d.). Michael addition reaction. Available at: [Link]

-

ResearchGate. (n.d.). Evaluation of 1H NMR Spectroscopy for Determining the Yield of Fatty Acid Ethyl Esters Obtained by Transesterification | Request PDF. Available at: [Link]

-

Royal Society of Chemistry. (2024). Revisiting poly(vinyl chloride) reactivity in the context of chemical recycling. Available at: [Link]

-

ChemSrc. (n.d.). This compound | CAS#:118427-36-4. Available at: [Link]

-

Semantic Scholar. (1977). Solvent effect on the 13C NMR chemical shifts of meso and racemic 2,4‐dichloropentanes as the model compounds of poly(vinyl chloride). Available at: [Link]

-

KPU Pressbooks. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Available at: [Link]

-

ACS Publications. (2015). Evaluation of Proton Nuclear Magnetic Resonance Spectroscopy for Determining the Yield of Fatty Acid Ethyl Esters Obtained by Transesterification. Available at: [Link]

-

Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Available at: [Link]

-

PubChem. (n.d.). Ethyl 4-chloro-2,2-dimethylbutanoate. Available at: [Link]

-

Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Available at: [Link]

-

YouTube. (2024). NMR of ethyl ethanoate for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of esters. Available at: [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

-

ACS Publications. (1990). Acyclic stereoselection. 47. Stereochemistry of the Michael addition of ester and ketone enolates to .alpha.,.beta.-unsaturated ketones. Available at: [Link]

-

INFRARED SPECTROSCOPY (IR). (n.d.). Available at: [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation. Available at: [Link]

-

Chemspace. (n.d.). This compound. Available at: [Link]

-

ResearchGate. (n.d.). Cross-Coupling Reactions of Aryl- and Vinyl Chlorides catalyzed by a Palladium Complex derived from an Air-Stable H-Phosphonate | Request PDF. Available at: [Link]

-

ACS Publications. (n.d.). Supramolecular Organization of α,α'-Disubstituted Sexithiophenes. Available at: [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

IR handout.pdf. (n.d.). Available at: [Link]

-

National Institutes of Health (NIH). (n.d.). Cross-Electrophile Coupling of Vinyl Halides with Alkyl Halides. Available at: [Link]

-

ACS Publications. (2025). Formate-Mediated C–C Coupling of Aryl/Vinyl Halides and Triflates: Carbonyl Arylation and Reductive Cross-Coupling. Available at: [Link]

-

ACS Publications. (2018). Stereodivergent Synthesis of α,α-Disubstituted α-Amino Acids via Synergistic Cu/Ir Catalysis. Available at: [Link]

-

MDPI. (n.d.). a-Anilinoketones, Esters and Amides: A Chemical Study. Available at: [Link]

-

National Institutes of Health (NIH). (n.d.). Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. Available at: [Link]

-

ACS Publications. (n.d.). Asymmetric Hydrogenation of α-Alkyl-Substituted β-Keto Esters and Amides through Dynamic Kinetic Resolution. Available at: [Link]

Sources

- 1. Stereodivergent Synthesis of α,α-Disubstituted α-Amino Acids via Synergistic Cu/Ir Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. a-Anilinoketones, Esters and Amides: A Chemical Study [mdpi.com]

- 3. Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. BJOC - Synthesis and applications of alkenyl chlorides (vinyl chlorides): a review [beilstein-journals.org]

- 6. Synthesis and applications of alkenyl chlorides (vinyl chlorides): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Cross-Electrophile Coupling of Vinyl Halides with Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. This compound | C9H15ClO2 | CID 3653118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound - C9H15ClO2 | CSCS00000085183 [chem-space.com]

- 13. This compound | CAS#:118427-36-4 | Chemsrc [chemsrc.com]

- 14. Enantioselective Michael addition of β-keto esters to methyl vinyl ketone employing a chiral N,N′-dioxide–scandium trifluoromethanesulfonate complex as a catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. Explain the step-by-step mechanism of the Michael addition reaction betwe.. [askfilo.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 20. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 21. tutorchase.com [tutorchase.com]

- 22. youtube.com [youtube.com]

- 23. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. researchgate.net [researchgate.net]

- 27. pubs.acs.org [pubs.acs.org]

- 28. youtube.com [youtube.com]

- 29. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 30. researchgate.net [researchgate.net]

- 31. Solvent effect on the 13C NMR chemical shifts of meso and racemic 2,4‐dichloropentanes as the model compounds of poly(vinyl chloride) | Semantic Scholar [semanticscholar.org]

- 32. chem.libretexts.org [chem.libretexts.org]

- 33. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 34. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 35. chem.libretexts.org [chem.libretexts.org]

- 36. www1.udel.edu [www1.udel.edu]

- 37. researchgate.net [researchgate.net]

- 38. Revisiting poly(vinyl chloride) reactivity in the context of chemical recycling - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06758K [pubs.rsc.org]

An In-Depth Technical Guide to the Synthesis of Ethyl 4-chloro-2,2-dimethylpent-4-enoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proposed Synthetic Pathway: A Two-Step Approach

The most logical and feasible synthetic route to Ethyl 4-chloro-2,2-dimethylpent-4-enoate involves a two-step sequence:

-

Alkylation of Ethyl Isobutyrate: Formation of the precursor, ethyl 2,2-dimethylpent-4-enoate, through the alkylation of the enolate of ethyl isobutyrate with allyl bromide.

-

Allylic Chlorination: Introduction of the chlorine atom at the allylic position of ethyl 2,2-dimethylpent-4-enoate using N-chlorosuccinimide (NCS).

This pathway is advantageous due to the ready availability of the starting materials and the high-yielding nature of the individual reactions.

Caption: Proposed two-step synthesis of this compound.

Part 1: Synthesis of Ethyl 2,2-dimethylpent-4-enoate

The initial step involves the formation of the carbon skeleton through a standard enolate alkylation reaction.

Chemical Principles and Rationale

The α-protons of esters are weakly acidic and can be removed by a strong, non-nucleophilic base to form an enolate. Lithium diisopropylamide (LDA) is an ideal base for this purpose as it is highly basic, sterically hindered (preventing self-condensation of the ester), and soluble in common aprotic solvents like tetrahydrofuran (THF).[1][2][3][4] The resulting enolate is a potent nucleophile that readily undergoes an SN2 reaction with an appropriate electrophile, in this case, allyl bromide.[2][3][4][5][6] The reaction is typically conducted at low temperatures (-78 °C) to ensure kinetic control and minimize side reactions.

Experimental Protocol

Materials:

-

Diisopropylamine

-

n-Butyllithium (in hexanes)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl isobutyrate

-

Allyl bromide

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Standard glassware for anhydrous reactions (round-bottom flask, dropping funnel, syringe, etc.)

-

Inert atmosphere (argon or nitrogen)

Procedure:

-

LDA Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous THF and cool to -78 °C (dry ice/acetone bath). To this, add freshly distilled diisopropylamine via syringe. Slowly add an equimolar amount of n-butyllithium in hexanes dropwise while maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of LDA.

-

Enolate Formation: To the freshly prepared LDA solution, add ethyl isobutyrate dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the reaction mixture at -78 °C for 1 hour to allow for complete enolate formation.

-

Alkylation: Add allyl bromide dropwise to the enolate solution at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under vacuum to yield pure ethyl 2,2-dimethylpent-4-enoate.

| Reactant/Reagent | Molar Ratio (relative to Ethyl Isobutyrate) | Typical Yield |

| Ethyl Isobutyrate | 1.0 | - |

| Diisopropylamine | 1.1 | - |

| n-Butyllithium | 1.1 | - |

| Allyl Bromide | 1.1 | 70-85% |

Part 2: Allylic Chlorination of Ethyl 2,2-dimethylpent-4-enoate

The second and final step is the selective introduction of a chlorine atom at the allylic position of the newly synthesized ester.

Chemical Principles and Rationale

Allylic chlorination can be achieved using various reagents, with N-chlorosuccinimide (NCS) being a common and effective choice for this transformation.[7][8][9] The reaction typically proceeds via a free-radical mechanism, which is often initiated by light or a radical initiator.[10][11] The regioselectivity of allylic chlorination can be complex and is influenced by the stability of the resulting allylic radical intermediate. In the case of ethyl 2,2-dimethylpent-4-enoate, abstraction of a hydrogen atom from the C4 position would lead to a secondary allylic radical, which is more stable than the primary radical that would be formed by abstraction from the C5 methyl group. Therefore, the major product is expected to be this compound. It is important to note that some amount of the isomeric product, ethyl 5-chloro-2,2-dimethylpent-3-enoate, may also be formed due to allylic rearrangement.

Experimental Protocol

Materials:

-

Ethyl 2,2-dimethylpent-4-enoate

-

N-chlorosuccinimide (NCS)

-

Carbon tetrachloride (CCl4) or another suitable inert solvent

-

Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) (optional, as a radical initiator)

-

Standard glassware for reflux (round-bottom flask, condenser, etc.)

-

Light source (e.g., a sunlamp) or heating mantle

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2,2-dimethylpent-4-enoate in carbon tetrachloride. Add N-chlorosuccinimide (recrystallized from water and dried under vacuum prior to use) to the solution. A small amount of a radical initiator like AIBN or BPO can be added to facilitate the reaction.

-

Reaction: Heat the mixture to reflux and irradiate with a sunlamp. The reaction progress can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the succinimide byproduct.

-

Purification: Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining traces of chlorine, followed by washing with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the desired this compound.

| Reactant/Reagent | Molar Ratio (relative to Ester) | Expected Major Product | Potential Byproduct |

| Ethyl 2,2-dimethylpent-4-enoate | 1.0 | This compound | Ethyl 5-chloro-2,2-dimethylpent-3-enoate |

| N-chlorosuccinimide (NCS) | 1.1 | - | - |

Conclusion

The described two-step synthesis provides a reliable and scalable method for the preparation of this compound. The initial alkylation of ethyl isobutyrate establishes the carbon framework, and the subsequent allylic chlorination with NCS introduces the desired halogen functionality. Careful control of reaction conditions, particularly in the chlorination step, is crucial for maximizing the yield of the target compound and minimizing the formation of isomeric byproducts. This guide offers a solid foundation for researchers and scientists to produce this valuable synthetic intermediate for their drug discovery and development endeavors.

References

- Demertzidou, V. P., Pappa, S., Sarli, V., & Zografos, A. L. (2017). Regioselective Ene-Type Allylic Chlorination of Electron-Rich Alkenes by Activated DMSO. The Journal of Organic Chemistry, 82(16), 8710–8715.

- Demertzidou, V. P., Pappa, S., Sarli, V., & Zografos, A. L. (2017). Regioselective Ene-Type Allylic Chlorination of Electron Rich Alkenes by Activated DMSO. The Journal of Organic Chemistry, 82(16), 8710-8715.

- Zhang, W., & Li, C. (2022). Regiocontrolled allylic functionalization of internal alkene via selenium-π-acid catalysis guided by boron substitution. Chemical Science, 13(16), 4643–4649.

- Thomson, R. J., & Morken, J. P. (2011). Divergent Total Synthesis of the Harziane Diterpenoids. Journal of the American Chemical Society, 133(49), 19851–19863.

- Tunge, J. A., & Mellegaard, S. R. (2004).

- Ahlsten, N., Gómez, A. B., & Martín-Matute, B. (2013). Iridium-Catalyzed 1,3-Hydrogen Shift/Chlorination of Primary Allylic Alcohols.

- Chemistry LibreTexts. (2023, February 12). 22.

- Infinity Learn. (n.d.).

- Ashenhurst, J. (2013, July 30). Free Radical Reactions. Master Organic Chemistry.

- Brainly. (2019, August 8).

- Wyzant. (2019, June 18).

- Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS).

- The Organic Chemistry Tutor. (2018, May 9). Enolate Reactions - Direct Alkylation of Ketones With LDA [Video]. YouTube.

- Boujlel, K., et al. (2020). Catalytic Allylic Chlorination of Natural Terpenic Olefins Using Supported and Nonsupported Lewis Acid Catalysts. Journal of Chemistry, 2020, Article ID 2563634.

- Dneprovskii, A. S., & El-Khouli, S. A. (1998). Free Radical Chlorinations in Halogenated Solvents: Are There Any Solvents Which Are Truly Noncomplexing?†. The Journal of Organic Chemistry, 63(24), 8862–8866.

- Chemistry LibreTexts. (2023, February 12). 22.

- NC State University Libraries. (n.d.). 22.

- OpenStax. (2023, September 20). 22.

- Chemistry LibreTexts. (2024, July 30). 22.

Sources

- 1. youtube.com [youtube.com]

- 2. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. 22.7 Alkylation of Enolate Ions - Organic Chemistry | OpenStax [openstax.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. N-Chlorosuccinimide (NCS) [organic-chemistry.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. m.youtube.com [m.youtube.com]

Spectroscopic Unveiling of Ethyl 4-chloro-2,2-dimethylpent-4-enoate: A Technical Guide

Introduction

Ethyl 4-chloro-2,2-dimethylpent-4-enoate is a halogenated unsaturated ester of significant interest in synthetic organic chemistry. Its multifunctional structure, incorporating an ester, a quaternary carbon center, and a vinyl chloride moiety, makes it a versatile building block for the synthesis of more complex molecules. A thorough understanding of its spectral characteristics is paramount for researchers in chemical synthesis, materials science, and drug development to ensure purity, verify structure, and understand its reactivity. This technical guide provides an in-depth analysis of the spectral data of this compound, offering insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. For comparative and validation purposes, this guide will reference spectral data from its close analog, Methyl 4-chloro-2,2-dimethyl-4-pentenoate, for which experimental data is publicly available.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting its spectral data.

Figure 1. Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the hydrogen atom environments in a molecule. The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the ethyl group, the gem-dimethyl groups, the methylene protons, and the vinyl protons.

Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~5.4 | Singlet | 1H | =CH (trans to Cl) |

| ~5.2 | Singlet | 1H | =CH (cis to Cl) |

| ~4.1 | Quartet | 2H | -OCH₂CH₃ |

| ~2.6 | Singlet | 2H | -C(CH₃)₂CH₂ - |

| ~1.3 | Triplet | 3H | -OCH₂CH₃ |

| ~1.2 | Singlet | 6H | -C(CH₃ )₂- |

Interpretation and Rationale

-

Vinyl Protons (=CH₂): The two protons on the double bond are diastereotopic due to the chiral center at C4, but in many similar acyclic systems, they appear as two distinct singlets or a pair of closely spaced doublets. Their chemical shift is downfield due to the deshielding effect of the double bond and the electronegative chlorine atom.

-

Ethyl Group (-OCH₂CH₃): The methylene protons (-OCH₂-) of the ethyl group are expected to appear as a quartet due to coupling with the adjacent methyl protons. The methyl protons (-CH₃) will appear as a triplet, coupled to the methylene protons.

-

Methylene Protons (-CH₂-): The two protons of the methylene group at C3 are adjacent to a quaternary carbon and are therefore expected to appear as a singlet.

-

Gem-Dimethyl Protons (-C(CH₃)₂-): The six protons of the two methyl groups attached to the quaternary carbon (C2) are equivalent and will appear as a sharp singlet.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-32 scans for a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

Spectral Width: A sweep width of -2 to 12 ppm is typically sufficient.

-

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase correction and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information on the different carbon environments within the molecule.

Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~175 | C=O (Ester carbonyl) |

| ~138 | =C HCl |

| ~120 | =C H₂ |

| ~61 | -OC H₂CH₃ |

| ~46 | -C (CH₃)₂- |

| ~44 | -C(CH₃)₂C H₂- |

| ~25 | -C(C H₃)₂- |

| ~14 | -OCH₂C H₃ |

Interpretation and Rationale

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded and appears at the lowest field (~175 ppm).

-

Alkene Carbons (=C): The carbon atom bonded to chlorine (=C HCl) is expected to be more deshielded than the terminal alkene carbon (=C H₂).

-

Oxygenated Carbons (-O-C): The carbon of the ethyl group directly attached to the oxygen (-OC H₂CH₃) appears around 61 ppm.

-

Quaternary and Methylene Carbons: The quaternary carbon and the adjacent methylene carbon appear in the aliphatic region.

-

Methyl Carbons (-CH₃): The two equivalent gem-dimethyl carbons and the methyl carbon of the ethyl group are the most shielded and appear at the highest field.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~3080 | Medium | =C-H Stretch |

| ~2980-2850 | Strong | C-H Stretch (Aliphatic) |

| ~1735 | Strong | C=O Stretch (Ester) |

| ~1630 | Medium | C=C Stretch (Alkene) |

| ~1250-1150 | Strong | C-O Stretch (Ester) |

| ~850 | Strong | =C-H Bend (out-of-plane) |

| ~750 | Strong | C-Cl Stretch |

The IR data for the analogous Methyl 4-chloro-2,2-dimethyl-4-pentenoate shows a strong C=O stretch at 1735 cm⁻¹, which strongly supports the predicted value for the ethyl ester.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: A thin film of the neat liquid sample can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.

-

Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups.

Figure 2. Experimental workflow for the characterization of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Fragmentation Pattern

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 190, corresponding to the molecular weight of the compound. The presence of a chlorine atom will result in an M+2 peak at m/z = 192 with an intensity of about one-third of the M⁺ peak, which is characteristic of a monochlorinated compound.

-

Key Fragments:

-

Loss of the ethoxy group (-OCH₂CH₃): [M - 45]⁺ at m/z = 145.

-

Loss of the ethyl group (-CH₂CH₃): [M - 29]⁺ at m/z = 161.

-

Loss of chlorine (-Cl): [M - 35]⁺ at m/z = 155.

-

McLafferty rearrangement could lead to a fragment at m/z = 116.

-

The mass spectrum of the methyl analog, Methyl 4-chloro-2,2-dimethyl-4-pentenoate, shows a molecular ion at m/z = 176 and an M+2 peak at m/z = 178, confirming the presence of chlorine.[1]

Conclusion

The comprehensive spectral analysis of this compound, through the combined application of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, provides a robust methodology for its structural confirmation and purity assessment. The predicted data, supported by experimental findings for its methyl analog, offers a reliable reference for researchers working with this compound. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality spectral data, which is fundamental for advancing research and development in the chemical sciences.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

NIST Chemistry WebBook. Methyl 4-chloro-2,2-dimethyl-4-pentenoate. National Institute of Standards and Technology. [Link][1]

-

nmrdb.org. Predict 13C carbon NMR spectra. [Link]

Sources

1H NMR spectrum of Ethyl 4-chloro-2,2-dimethylpent-4-enoate

An In-Depth Technical Guide to the ¹H NMR Spectrum of Ethyl 4-chloro-2,2-dimethylpent-4-enoate

Introduction

This compound is an organic molecule featuring several key functional groups: an ethyl ester, a quaternary carbon with gem-dimethyl substituents, and a chlorinated terminal alkene.[1][2] The structural complexity of this molecule makes Nuclear Magnetic Resonance (NMR) spectroscopy an indispensable tool for its characterization. ¹H NMR, in particular, provides a detailed fingerprint of the molecule's proton environment, allowing for unambiguous structural verification. This guide offers a comprehensive analysis of the predicted ¹H NMR spectrum of this compound, explains the underlying principles governing the spectral parameters, and provides a standardized protocol for its experimental acquisition. It is intended for researchers and professionals in chemical synthesis and drug development who rely on rigorous spectroscopic analysis.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, we must first identify all chemically non-equivalent protons within the molecule. Due to the molecule's asymmetry, we can distinguish five unique proton environments, which have been labeled a through e on the structure below.

Caption: Molecular structure of this compound with non-equivalent proton environments labeled (a-e).

-

Protons (a) & (b): The ethyl ester group (-OCH₂CH₃).

-

Protons (c): The six protons of the two geminal methyl groups at the C2 position.

-

Protons (d): The two allylic protons of the methylene group at the C3 position.

-

Protons (e): The two geminal vinylic protons at the C5 position.

Predicted ¹H NMR Spectrum: A Signal-by-Signal Analysis

The predicted spectrum is derived from established principles of chemical shift theory, spin-spin coupling, and analysis of substituent effects.[3][4][5]

Signal 1: Ethyl Group Protons (a) - Triplet, ~1.25 ppm

-

Integration: 3H. This signal accounts for the three protons of the terminal methyl group of the ethyl ester.[6]

-

Predicted Chemical Shift (δ): Approximately 1.2-1.3 ppm. These protons are in a standard alkane-like environment, experiencing minimal inductive effects from the distant oxygen atom.[7]

-

Predicted Multiplicity: Triplet (t). According to the n+1 rule, these protons are coupled to the two adjacent methylene protons (b), resulting in a 2+1 = 3 line pattern.[8][9]

-

Predicted Coupling Constant (³J_ab): ~7 Hz. This is a typical value for vicinal coupling through freely rotating sp³-hybridized carbons.[10]

Signal 2: Ethyl Group Protons (b) - Quartet, ~4.15 ppm

-

Integration: 2H. This signal represents the two methylene protons of the ethyl ester.[6]

-

Predicted Chemical Shift (δ): Approximately 4.1-4.2 ppm. These protons are directly attached to a carbon bonded to an oxygen atom, causing a significant downfield shift due to the oxygen's inductive effect.[11][12]

-

Predicted Multiplicity: Quartet (q). These protons are coupled to the three neighboring methyl protons (a), leading to a 3+1 = 4 line pattern.[8][13]

-

Predicted Coupling Constant (³J_ba): ~7 Hz. The coupling constant must be identical to that of the signal for protons (a) as they are coupling partners.

Signal 3: Gem-Dimethyl Protons (c) - Singlet, ~1.20 ppm

-

Integration: 6H. This strong signal represents the six equivalent protons of the two methyl groups attached to the C2 quaternary carbon.

-

Predicted Chemical Shift (δ): Approximately 1.20 ppm. These protons are alpha to the carbonyl group of the ester, which causes a slight deshielding effect, shifting them downfield from a typical alkane methyl signal (~0.9 ppm).[11][12]

-

Predicted Multiplicity: Singlet (s). The adjacent C2 carbon is quaternary and has no attached protons. Therefore, there are no neighboring protons to cause splitting.

Signal 4: Allylic Methylene Protons (d) - Broad Singlet or Triplet, ~2.8 ppm

-

Integration: 2H. This signal arises from the two methylene protons at the C3 position.

-

Predicted Chemical Shift (δ): Approximately 2.8 ppm. These protons are in an allylic position, adjacent to the C=C double bond, which causes a downfield shift to ~1.8-2.5 ppm.[14][15] The adjacent quaternary carbon and the influence of the nearby chlorine may provide additional deshielding.

-

Predicted Multiplicity: Broad Singlet or Triplet of Doublets. These protons are coupled to the two vinylic protons (e) at C5. This is a four-bond coupling, known as allylic coupling (⁴J).[16][17] Allylic coupling constants are typically small (0-3 Hz).[13] The signal might appear as a broad singlet if the coupling is not resolved, or as a triplet if the coupling to both vinylic protons is similar.

Signal 5: Vinylic Protons (e) - Two Doublets of Triplets, ~5.4 and ~5.6 ppm

-

Integration: 2H (1H for each signal). These two protons are on the same sp² carbon (geminal) but are chemically non-equivalent.[18] One proton is cis to the C3-C4 bond, and the other is trans.

-

Predicted Chemical Shift (δ): Approximately 5.4 ppm and 5.6 ppm. Protons directly attached to a C=C double bond typically resonate between 4.5 and 6.5 ppm.[4][15] The presence of an electronegative chlorine atom on the adjacent carbon (C4) causes a significant downfield shift into this range.[19]

-